ODM-203
Description
Overview of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathways in Carcinogenesis
Fibroblast Growth Factor Receptor (FGFR) Signaling: The Fibroblast Growth Factor (FGF) and Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a fundamental role in numerous physiological processes, including embryonic development, tissue repair, angiogenesis, bone development, and the regulation of phosphate (B84403) homeostasis aacrjournals.orgoncotarget.comfree.fr. The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) aacrjournals.orgfree.frcancerbiomed.orgnih.gov. Upon ligand binding, FGFRs dimerize and activate a cascade of downstream signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT), and Phospholipase Cγ (PLCγ) pathways oncotarget.comcancerbiomed.orgnih.gov.
In the context of cancer, deregulation of FGFR signaling is a significant oncogenic driver. Aberrations in FGFR genes, such as gene amplification, activating mutations, translocations, and fusions, can lead to constitutive receptor activation and excessive pathway signaling oncotarget.comcancerbiomed.orgfrontiersin.org. These alterations are implicated in cancer cell proliferation, resistance to anti-cancer therapies, and neoangiogenesis across various tumor histologies oncotarget.comcancerbiomed.org.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: The Vascular Endothelial Growth Factor (VEGF) family and its associated receptors (VEGFRs) are critical components of angiogenesis, the process of new blood vessel formation nih.govresearchgate.netthermofisher.com. The VEGF family includes members such as VEGF-A, VEGF-B, VEGF-C, VEGF-D, and Placenta Growth Factor (PlGF), which exert their effects through three primary receptor tyrosine kinases: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk1), and VEGFR-3 (Flt-4) nih.govthermofisher.com. While VEGFR-1 and VEGFR-2 primarily regulate angiogenesis, VEGFR-3 is mainly involved in lymphangiogenesis nih.govmdpi.commdpi.com.
In carcinogenesis, VEGF-VEGFR signaling is crucial for tumor angiogenesis, enabling endothelial cell proliferation, migration, and the formation of new blood vessels that support tumor growth nih.govresearchgate.netmdpi.com. This pathway also contributes to tumor progression by promoting invasion and metastasis, and can induce chemoresistance by activating intracellular cascades like the PI3K/AKT and MAPK pathways nih.govmdpi.com. High levels of VEGF-C expression and VEGF-C/VEGFRs signaling often correlate with poorer prognosis in various malignancies mdpi.com.
Rationale for Dual Inhibition of FGFR and VEGFR in Cancer Therapeutic Development
Genetic alterations in FGFR and upregulation of VEGFR are frequently observed in the same cancer types, including gastric, lung, and breast cancers, and these alterations often correlate with disease progression and unfavorable patient survival aacrjournals.orgnih.govresearchgate.net. Both FGFR and VEGFR signaling pathways synergistically promote tumor angiogenesis aacrjournals.orgnih.govresearchgate.netaacrjournals.org. Furthermore, activation of FGFR signaling has been identified as a functional compensatory angiogenic signal that can arise following the development of resistance to VEGFR inhibition aacrjournals.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.org.
Given these synergistic and compensatory mechanisms, targeting both FGFR and VEGFR pathways simultaneously offers a compelling rationale for cancer therapeutic development. Dual inhibition is hypothesized to provide improved efficacy and a broader anti-tumor spectrum by concurrently addressing tumor cell proliferation, angiogenesis, and the tumor microenvironment, potentially overcoming resistance mechanisms associated with single-pathway inhibition researchgate.netmdpi.comnih.gov.
Preclinical Genesis and Initial Characterization of ODM-203 as a Dual Kinase Inhibitor
This compound, also known as AUR109, is a novel, selective, and equipotent dual inhibitor of the FGFR and VEGFR families of kinases aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comaurigene.comorionpharma.comorionpharma.com. Its chemical structure is N-[2′,4′-difluoro-5-[5-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl][1,1′-biphenyl]-3-yl]-cyclopropanesulfonamide caymanchem.combioscience.co.uk. The compound has a molecular formula of C₂₆H₂₁F₂N₅O₂S and a molecular weight of 505.54 caymanchem.combioscience.co.ukdrugbank.comchemscene.com.
Biochemical and Cellular Activity: In biochemical assays, this compound demonstrated potent and selective inhibition of FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (6–35 nM) aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.com.
Table 1: this compound IC₅₀ Values in Biochemical Assays
| Kinase Target | IC₅₀ (nM) | Source |
| FGFR1 | 11 | medchemexpress.comcaymanchem.comselleckchem.com |
| FGFR2 | 16 | medchemexpress.comcaymanchem.comselleckchem.com |
| FGFR3 | 6 | medchemexpress.comcaymanchem.comselleckchem.com |
| FGFR4 | 35 | medchemexpress.comcaymanchem.comselleckchem.com |
| VEGFR1 | 26 | medchemexpress.comcaymanchem.comselleckchem.com |
| VEGFR2 | 9 | medchemexpress.comcaymanchem.comselleckchem.com |
| VEGFR3 | 5 | medchemexpress.comcaymanchem.comselleckchem.com |
Cellular studies corroborated these biochemical findings. This compound effectively suppressed proliferation in several well-characterized FGFR-dependent cell lines, including H1581 (lung cancer), SNU16 (stomach cancer), and RT4 (bladder cancer), with IC₅₀ values ranging from 50 to 192 nM aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.com. It also inhibited VEGFR-induced tube formation in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 33 nM aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.com. Notably, this compound did not affect the proliferation of cell lines without identified defects in FGFR expression or signaling, indicating its target-specific activity aacrjournals.org.
Table 2: this compound IC₅₀ Values in Cellular Assays
| Cell Line (Receptor Dependence) | Assay Type | IC₅₀ (nM) | Source |
| H1581 (FGFR1) | Cell Proliferation | 104 | medchemexpress.comcaymanchem.com |
| SNU16 (FGFR2) | Cell Proliferation | 132 | medchemexpress.comcaymanchem.com |
| RT4 (FGFR3) | Cell Proliferation | 192 | medchemexpress.comcaymanchem.com |
| HUVEC | VEGFR-induced Tube Formation | 33 | medchemexpress.comcaymanchem.com |
The selectivity profile of this compound was examined against a panel of 317 human kinases at a concentration of 1 µmol/L. Beyond its primary targets, this compound suppressed a limited number of additional kinases by more than 70%, including DDR1, MAP4K4, MINK1, RET, PDGFRα, and SIK2, with some having IC₅₀ values below 100 nM aacrjournals.orgcaymanchem.com. This indicates a relatively selective inhibition profile compared to some other multi-kinase inhibitors aacrjournals.orgcaymanchem.com.
In Vivo Activity: Preclinical in vivo xenograft studies further validated the selective inhibition of FGFR and VEGFR by this compound. The compound demonstrated strong anti-tumor activity in both FGFR-dependent xenograft models (e.g., RT4, SNU16, H1581, KMS11) and angiogenic xenograft models (e.g., Renca, a kidney capsule syngeneic model) at well-tolerated doses aacrjournals.orgnih.govresearchgate.netaacrjournals.orgmedchemexpress.comcaymanchem.comselleckchem.comorionpharma.com. In FGFR3-dependent RT4 models, this compound treatment led to a significant, dose-dependent reduction in tumor growth aacrjournals.orgmedchemexpress.com. In SNU16 models, tumor growth reduction was accompanied by suppression of FGFR signaling within the tumors aacrjournals.orgcaymanchem.com.
Furthermore, this compound inhibited metastatic tumor growth in highly angiogenesis-dependent models aacrjournals.orgnih.govresearchgate.netaacrjournals.org. Interestingly, potent anti-tumor activity in subcutaneous syngeneic models correlated with immune modulation in the tumor microenvironment, evidenced by a marked decrease in immune checkpoint markers PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells aacrjournals.orgnih.govaacrjournals.org. This suggests a potential role for this compound in modulating anti-tumor immunity in addition to its direct anti-angiogenic and anti-proliferative effects aacrjournals.orgaacrjournals.org.
The robust preclinical data on this compound's equipotent activity against both FGFR and VEGFR kinase families, coupled with its strong anti-tumor activity in various models, provided a strong rationale for its advancement into clinical evaluation for patients with advanced solid tumors aacrjournals.orgnih.govresearchgate.netaacrjournals.orgascopubs.org.
Properties
Molecular Formula |
C15H16O6S |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
ODM-203; ODM 203; ODM203.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Pharmacological Characterization of Odm 203
In Vitro Kinase Inhibition Spectrum and Potency
Biochemical assays have established ODM-203 as a potent inhibitor of various FGFR and VEGFR kinases. The compound exhibits inhibitory concentrations in the low nanomolar range, indicating high affinity for these targets aacrjournals.orgaacrjournals.orgnih.govcaymanchem.com.
This compound demonstrates potent inhibition across all four FGFR family kinases (FGFR1, FGFR2, FGFR3, and FGFR4). Its inhibitory potency, measured by IC50 values, falls within a narrow low-nanomolar range, highlighting its broad activity within this receptor family caymanchem.commedchemexpress.comselleckchem.comxcessbio.com.
Table 1: In Vitro Inhibition Potency of this compound Against FGFR Family Kinases
| Kinase | IC50 (nM) | Source |
| FGFR1 | 11 | medchemexpress.comselleckchem.comxcessbio.com |
| FGFR2 | 16 | medchemexpress.comselleckchem.comxcessbio.com |
| FGFR3 | 6 | medchemexpress.comselleckchem.comxcessbio.com |
| FGFR4 | 35 | medchemexpress.comselleckchem.comxcessbio.com |
Similarly, this compound effectively inhibits the VEGFR family kinases (VEGFR1, VEGFR2, and VEGFR3) with comparable potency to its FGFR inhibition caymanchem.commedchemexpress.comselleckchem.comxcessbio.com. This equipotent inhibition of both FGFR and VEGFR families is a distinguishing feature of this compound aacrjournals.orgresearchgate.net.
Table 2: In Vitro Inhibition Potency of this compound Against VEGFR Family Kinases
| Kinase | IC50 (nM) | Source |
| VEGFR1 | 26 | medchemexpress.comselleckchem.comxcessbio.com |
| VEGFR2 | 9 | medchemexpress.comselleckchem.comxcessbio.com |
| VEGFR3 | 5 | medchemexpress.comselleckchem.comxcessbio.com |
Beyond its primary targets, this compound has been evaluated for its selectivity across a broader kinome. It exhibits selectivity for VEGFR1-3 and FGFR1-4 over a panel of 308 kinases at a concentration of 1 µM caymanchem.com. However, it also demonstrates inhibitory activity against certain other receptor tyrosine kinases and enzymes, albeit generally at higher IC50 values compared to its primary FGFR/VEGFR targets caymanchem.com.
Table 3: In Vitro Inhibition Potency of this compound Against Select Off-Target Kinases
| Kinase | IC50 (nM) | Source |
| DDR1 | 6 | caymanchem.com |
| RET | 8 | caymanchem.com |
| SIK2 | 23 | caymanchem.com |
| PDGFRα | 35 | caymanchem.com |
| MINK1 | 41 | caymanchem.com |
| MAP4K4 | 49 | caymanchem.com |
| YES1 | 152 | caymanchem.com |
| Tie2 | 174 | caymanchem.com |
| PDGFRβ | 169 | caymanchem.com |
Cell-Based Assays for Target Engagement and Pathway Modulation
The in vitro kinase inhibition profile of this compound is corroborated by its effects in cell-based assays, where it effectively modulates downstream signaling pathways dependent on FGFR and VEGFR activity aacrjournals.orgaacrjournals.org.
This compound potently suppresses cell proliferation and FGFR signaling in various cancer cell lines that exhibit dependence on FGFR activity aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.com. For instance, in H1581 (FGFR1-amplified lung cancer), SNU16 (FGFR2-amplified gastric cancer), and RT4 (FGFR3-TACC3 fusion bladder cancer) cell lines, this compound inhibited cell proliferation in a dose-dependent manner aacrjournals.orgcaymanchem.commedchemexpress.com.
Table 4: Inhibition of Proliferation by this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Proliferation IC50 (nM) | Source |
| H1581 | Lung | FGFR1 amplification | 104 | caymanchem.commedchemexpress.com |
| SNU16 | Gastric | FGFR2 amplification | 132 | caymanchem.commedchemexpress.com |
| RT4 | Bladder | FGFR3-TACC3 fusion | 192 | caymanchem.commedchemexpress.com |
Furthermore, this compound has been shown to suppress the phosphorylation of key downstream targets in FGFR signaling pathways. Specifically, it inhibits the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular Signal-Regulated Kinase (ERK) in FGFR-dependent cell lines such as H1581, SNU16, and RT4, at concentrations consistent with its antiproliferative activity aacrjournals.orgaacrjournals.orgnih.gov. This indicates direct engagement with and modulation of the FGFR signaling cascade aacrjournals.orgaacrjournals.orgnih.gov.
The VEGFR kinase activity of this compound is further confirmed by its ability to inhibit angiogenesis in cell-based models. This compound significantly attenuates VEGF-induced endothelial cell tube formation, a critical process in angiogenesis, in human umbilical vein endothelial cells (HUVECs) aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.comselleckchem.comresearchgate.netresearchgate.net. This inhibition occurs in a dose-dependent manner at non-toxic concentrations, with an IC50 value of 33 nM aacrjournals.orgaacrjournals.orgcaymanchem.commedchemexpress.comselleckchem.comresearchgate.net. This potency is similar to its effectiveness in inhibiting proliferation in FGFR-dependent cell lines, underscoring its balanced dual inhibitory profile aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net.
Antiproliferative Effects in FGFR-Dependent Cancer Cell Models (e.g., H1581, SNU16, RT4 Cell Lines)
This compound demonstrates potent antiproliferative effects in cancer cell lines characterized by FGFR dependency. In these models, this compound suppressed cell proliferation in a dose-dependent manner. citeab.comnih.govnih.govnih.govwikipedia.org
Specifically, in H1581 lung cancer cells, which exhibit FGFR1 amplification, this compound showed an IC50 of 104 nM for proliferation. citeab.comnih.govwikipedia.org The SNU16 gastric cancer cell line, known for FGFR2 gene amplification, displayed an IC50 of 132 nM. citeab.comnih.govwikipedia.org For RT4 bladder cancer cells, which harbor an FGFR3-TACC3 fusion, the antiproliferative IC50 was determined to be 192 nM. citeab.comnih.govwikipedia.org These results indicate that the reduced proliferation observed in FGFR-dependent cell lines upon this compound treatment is directly linked to the inhibition of FGFR signaling. citeab.comnih.gov
Table 3: Antiproliferative IC50 Values of this compound in FGFR-Dependent Cancer Cell Lines (nM)
| Cell Line | FGFR Dependency | Proliferation IC50 (nM) |
| H1581 | FGFR1 | 104 citeab.comnih.govwikipedia.org |
| SNU16 | FGFR2 | 132 citeab.comnih.govwikipedia.org |
| RT4 | FGFR3 | 192 citeab.comnih.govwikipedia.org |
Preclinical Efficacy and Pharmacodynamic Studies of Odm 203
In Vivo Antitumor Activity in Genetically Defined Xenograft Models
ODM-203 exhibits strong antitumor activity across a range of genetically defined xenograft models, encompassing both FGFR-driven and angiogenesis-dependent tumor types, and significantly impacts primary tumor growth and metastatic progression.
This compound has demonstrated significant antitumor efficacy in subcutaneous xenograft models dependent on FGFR signaling, including H1581 (FGFR1-amplified), SNU16 (FGFR2-amplified), RT4 (FGFR3-TACC3 fusion), and KMS11 models aacrjournals.orgaacrjournals.org. Treatment with this compound for 21 consecutive days led to a significant inhibition of tumor growth compared to vehicle-dosed mice aacrjournals.orgaacrjournals.org.
In RT4 xenografts, a dose-dependent tumor growth inhibition (TGI) was observed:
20 mg/kg/day of this compound resulted in 37% TGI aacrjournals.orgaacrjournals.orgmedchemexpress.com.
40 mg/kg/day of this compound resulted in 92% TGI aacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.net.
The antiproliferative activity of this compound in FGFR-dependent cell lines further supports these in vivo findings, with IC50 values ranging from 104 nmol/L in H1581 cells to 192 nmol/L in RT4 cells selleckchem.comaacrjournals.orgmedchemexpress.com. The observed activity in these models is attributed to this compound's capability to suppress FGFR signaling in vivo aacrjournals.orgaacrjournals.orgmedchemexpress.com.
Table 1: Tumor Growth Inhibition (TGI) of this compound in RT4 Xenografts
| Model | Dose (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Reference |
| RT4 Xenograft | 20 | 21 | 37% | aacrjournals.orgaacrjournals.orgmedchemexpress.com |
| RT4 Xenograft | 40 | 21 | 92% | aacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.net |
Table 2: Antiproliferative IC50 Values of this compound in FGFR-Dependent Cell Lines
| Cell Line (FGFR Dependency) | IC50 (nmol/L) | Reference |
| H1581 (FGFR1) | 104 | selleckchem.comaacrjournals.orgmedchemexpress.com |
| SNU16 (FGFR2) | 132 | selleckchem.comaacrjournals.orgmedchemexpress.com |
| RT4 (FGFR3) | 192 | selleckchem.comaacrjournals.orgmedchemexpress.com |
This compound has demonstrated strong antitumor activity in angiogenesis-dependent models, particularly in the Renca orthotopic and syngeneic kidney cancer model aacrjournals.orgnih.govaacrjournals.orgmedchemexpress.comexplicyte.com. This model is well-characterized for its angiogenic and metastatic properties aacrjournals.org. Treatment with this compound resulted in a significant, dose-dependent reduction in tumor growth aacrjournals.orgmedchemexpress.com.
The tumor growth inhibition in the Renca model was substantial:
7 mg/kg of this compound showed 39% TGI medchemexpress.com.
20 mg/kg of this compound showed 58% TGI medchemexpress.com.
40 mg/kg of this compound showed 75% TGI medchemexpress.com.
These results align with in vitro data showing that this compound inhibits VEGFR-induced tube formation with an IC50 of 33 nmol/L, confirming its anti-angiogenic properties aacrjournals.orgnih.govaacrjournals.orgselleckchem.comaacrjournals.orgmedchemexpress.com.
Table 3: Tumor Growth Inhibition (TGI) of this compound in Renca Syngeneic Model
| Model | Dose (mg/kg) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Reference |
| Renca Syngeneic | 7 | 21 | 39% | medchemexpress.com |
| Renca Syngeneic | 20 | 21 | 58% | medchemexpress.com |
| Renca Syngeneic | 40 | 21 | 75% | medchemexpress.com |
Beyond its effects on primary tumor growth, this compound has also shown significant impact on metastatic progression. In the highly angiogenesis-dependent kidney capsule syngeneic model (Renca model), this compound effectively inhibited metastatic tumor growth aacrjournals.orgnih.govaacrjournals.org. Furthermore, in this model, potent and significant inhibition of lung metastases was observed aacrjournals.org. These findings highlight this compound's strong activity against both primary and metastatic tumor growth in FGFR-dependent and angiogenic tumor models aacrjournals.orgresearchgate.net.
Pharmacodynamic Biomarker Assessment in Preclinical Tumor Models
Pharmacodynamic studies have assessed the impact of this compound on its target pathways and the correlation between compound exposure and biological responses.
This compound effectively modulates its target pathways in preclinical tumor models. It has been shown to inhibit FGFR phosphorylation (pFGFR) in the KMS11 xenograft model aacrjournals.org. Additionally, this compound suppressed the phosphorylation of the direct downstream target, Fibroblast Growth Factor Receptor Substrate 2 (pFRS2), in H1581, SNU16, and RT4 cells aacrjournals.orgmedchemexpress.com. This suppression occurred at concentrations closely corresponding to its antiproliferative activity in these cell lines aacrjournals.org. Cellular studies further confirmed that this compound suppresses both FGFR and VEGFR signaling with similar potency aacrjournals.orgaacrjournals.orgmedchemexpress.com. Specifically, it suppressed autophosphorylation of FGFR on Tyr653/654 in FGFR2-dependent SNU16 cells and autophosphorylation of VEGFR on Tyr1054 in HUVEC cells treated with VEGF aacrjournals.org.
Preclinical studies have indicated a correlation between this compound compound exposure and pharmacodynamic responses. Changes in soluble biomarkers such as Fibroblast Growth Factor 23 (FGF23), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Vascular Endothelial Growth Factor (VEGF), as well as Placental Growth Factor (PGF), appeared to be dose-dependent researchgate.net. These biomarker responses suggest a clear exposure-response relationship for this compound, indicating that increasing exposure to the compound leads to a more pronounced modulation of its target pathways researchgate.net.
Exploration of Therapeutic Combinations in Preclinical Settings
The multifaceted mechanism of action of this compound, particularly its dual inhibition of FGFR and VEGFR and its immune-modulatory effects, provides a strong rationale for exploring its use in combination therapies.
Rationale for Combination Approaches with Complementary Agents (e.g., Immunotherapeutic Agents)
The interplay between FGFR and VEGFR signaling pathways offers a compelling basis for combination strategies. Animal studies have shown that FGFR and VEGFR can act synergistically to promote rapid tumor growth guidetopharmacology.orgharvard.edu. Furthermore, FGFR signaling has been observed to indirectly activate the VEGFR pathway, and its activation can serve as a compensatory angiogenic signal when resistance to VEGF inhibition develops guidetopharmacology.org. Genetic alterations in FGFR and upregulation of VEGFR are frequently found in the same types of cancer, such as gastric and lung cancers, indicating a co-dependency that could be effectively targeted by a dual inhibitor like this compound guidetopharmacology.org.
The observed immune activation in the tumor microenvironment following this compound treatment, characterized by decreased PD-1 and PD-L1 expression and increased CD8 T cell activation, aligns with the known immune-activating properties of other tyrosine kinase inhibitors, including those targeting VEGFR and FGFR harvard.edu. This immunomodulatory effect suggests a natural synergy with immunotherapeutic agents, particularly immune checkpoint inhibitors. By reducing immune checkpoint expression and activating T cells, this compound could potentially enhance the effectiveness of therapies that aim to unleash the anti-tumor immune response.
Synergistic Antitumor Effects and Enhanced Efficacy in Preclinical Models
While specific detailed data on synergistic antitumor effects of this compound in combination with other agents in preclinical models are not extensively detailed in the provided search results beyond the immune modulation, the described immunomodulatory effects of this compound itself lay the groundwork for such combinations. The ability of this compound to induce profound anti-tumor immunity, as indicated by changes in immune checkpoint expression and T cell activation, suggests that combining it with immune checkpoint inhibitors could lead to enhanced therapeutic outcomes harvard.edunih.govguidetopharmacology.org. The preclinical data highlighting this compound's impact on the tumor microenvironment, particularly its immune-activating properties, strongly supports the hypothesis that it could synergize with immunotherapeutic agents to achieve more robust and durable antitumor responses. Future research in this area would likely focus on demonstrating these synergistic effects directly in preclinical models.
Immunomodulatory Effects and Tumor Microenvironment Interaction of Odm 203
Influence on Components of the Tumor Immune Microenvironment
ODM-203's potent antitumor activity in preclinical syngeneic models has been closely linked to its capacity for immune modulation within the tumor microenvironment. uni.lufluoroprobe.com
Effects on Immune Cell Populations and Activation (e.g., CD8+ T cells, NK cells)
Treatment with this compound leads to notable changes in key immune cell populations and their activation status within the tumor microenvironment. Studies have shown a marked increase in the activation of both CD8+ T cells and Natural Killer (NK) cells. This activation is evidenced by a concomitant increase in interferon-gamma (IFNγ) expression on these cells. uni.lufluoroprobe.com Furthermore, this compound treatment resulted in an elevation in the ratio of total T cells to regulatory T cells, suggesting a shift towards a more effector-driven immune response. fluoroprobe.com The presence of this compound has been associated with an increased number of intratumoral CD8+ T cells and NK cells.
Table 1: Influence of this compound on Key Immune Cell Parameters in the Tumor Microenvironment
| Immune Cell Parameter | Effect of this compound Treatment | Supporting Evidence |
| CD8+ T cell activation | Increased | uni.lufluoroprobe.com |
| NK cell activation | Increased | uni.lufluoroprobe.com |
| IFNγ expression on CD8+ T cells | Increased | fluoroprobe.com |
| IFNγ expression on NK cells | Increased | fluoroprobe.com |
| Total T cells:Regulatory T cells ratio | Elevated | fluoroprobe.com |
| Intratumoral CD8+ T cells | Increased number | |
| Intratumoral NK cells | Increased number |
Modulation of Immune Checkpoint Molecule Expression (e.g., PD-1, PD-L1)
A crucial aspect of this compound's immunomodulatory effect involves its influence on immune checkpoint molecule expression. Research indicates a significant decrease in the expression of programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) on both CD8+ T cells and NK cells within the tumor microenvironment following this compound treatment. uni.lufluoroprobe.com Beyond its effects on immune cells, this compound has also been shown to reduce PD-L1 expression directly on tumor cells, specifically in Renca cells in in vitro studies. fluoroprobe.com This reduction in immune checkpoint expression favors an enhanced antitumor immune response by potentially alleviating immunosuppressive signals. fluoroprobe.com
Table 2: Modulation of Immune Checkpoint Molecule Expression by this compound
| Immune Checkpoint/Cell Type | Effect of this compound Treatment | Supporting Evidence |
| PD-1 on CD8+ T cells | Decreased expression | uni.lufluoroprobe.com |
| PD-1 on NK cells | Decreased expression | uni.lufluoroprobe.com |
| PD-L1 on CD8+ T cells | Decreased expression | uni.lufluoroprobe.com |
| PD-L1 on NK cells | Decreased expression | uni.lufluoroprobe.com |
| PD-L1 on tumor cells | Decreased expression | fluoroprobe.com |
Mechanisms Underlying Enhanced Antitumor Immunity
The enhanced antitumor immunity observed with this compound is mechanistically linked to its dual inhibition of FGFR and VEGFR pathways. The abnormal tumor vasculature, often induced by the production of pro-angiogenic factors, contributes to an immunosuppressive tumor microenvironment, enabling tumor cells to evade host immunosurveillance. uni.lufluoroprobe.com By inhibiting VEGFR, this compound can normalize the tumor vasculature, which in turn can reduce immunosuppression. Furthermore, both Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) have been shown to inhibit the secretion of IFNγ and granzyme B by T cells, critical components of antitumor immunity. This compound's inhibition of these growth factor receptors can reverse such immunosuppressive effects.
Preclinical data highlight that the inhibition of FGFR can enhance the infiltration of CD8+ T cells and suppress tumor growth through modulation of the tumor microenvironment. This suggests that this compound's activity against FGFR contributes to improved immune cell trafficking into the tumor. Additionally, the signal transducer and activator of transcription 3 (STAT3) pathway is broadly hyperactivated in cancer and non-cancerous cells within the tumor ecosystem, playing a significant role in promoting immunosuppression and inhibiting crucial immune activation regulators. While direct mechanistic links between this compound and STAT3 were not explicitly detailed, the compound's ability to induce antitumor immunity implies an interplay with such immunosuppressive pathways. uni.lufluoroprobe.com
Investigations into Potential Mechanisms of Resistance to Odm 203
Elucidation of Acquired Resistance Mechanisms during ODM-203 Treatment in Preclinical Systems
There is a lack of published preclinical research detailing the development and characterization of acquired resistance to this compound. The process of elucidating such mechanisms typically involves treating sensitive cancer cell lines or animal models with the drug over an extended period to select for resistant clones. nih.govresearchgate.net Subsequent molecular analysis of these resistant models can then identify the genetic or signaling pathway alterations responsible for the loss of drug sensitivity. The available literature on this compound focuses on its initial efficacy and mechanism of action but does not describe the generation or analysis of such acquired resistance models. aacrjournals.orgaacrjournals.org Therefore, specific molecular mechanisms of acquired resistance that may emerge during prolonged this compound treatment in preclinical systems have not been elucidated.
Drug Discovery and Optimization Research for Odm 203 and Analogs
Structure-Activity Relationship (SAR) Studies for Enhanced Kinase Selectivity and Potency
The development of ODM-203 was guided by structure-activity relationship (SAR) studies aimed at achieving a specific and potent kinase inhibition profile. The primary goal was to create a molecule that could equally inhibit the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of kinases. aacrjournals.orgaacrjournals.org This dual-inhibition strategy is based on the understanding that FGFR and VEGFR signaling pathways can synergistically promote tumor angiogenesis. researchgate.netnih.gov Furthermore, the activation of FGFR signaling has been identified as a potential mechanism for acquired resistance to therapies that solely target VEGFR. nih.govmatilda.science
The optimization process resulted in this compound, a compound that demonstrates equipotent activity against both kinase families. aacrjournals.orgresearchgate.net In biochemical assays, this compound inhibits FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, with IC50 values in the low nanomolar range. aacrjournals.orgaacrjournals.org This balanced potency is a key differentiator from other inhibitors; for instance, the reference compound lucitanib (B1684532) was found to be approximately five times more potent against VEGFR2 than FGFR1. aacrjournals.org
The selectivity of this compound was further established through broad-panel kinase screening. When tested against a panel of 317 human kinases at a concentration of 1 µmol/L, this compound demonstrated high selectivity. aacrjournals.orgaacrjournals.org Apart from its primary targets in the FGFR and VEGFR families, it only suppressed an additional nine kinases by more than 70%, underscoring the success of the SAR campaign in minimizing off-target activity. aacrjournals.org
The compound's activity was also confirmed in cellular assays. This compound inhibited proliferation in FGFR-dependent cell lines with IC50 values between 50–150 nmol/L. nih.gov Concurrently, it inhibited VEGFR-induced tube formation with an IC50 value of 33 nmol/L. nih.gov This near-equal potency in cellular models for both FGFR and VEGFR driven processes highlights the translation of its biochemical profile into a desired biological function. aacrjournals.org
Table 1: Biochemical Inhibitory Potency of this compound against FGFR and VEGFR Kinases
| Kinase Target | IC50 (nmol/L) |
| FGFR1 | 29 |
| FGFR2 | 35 |
| FGFR3 | 6 |
| FGFR4 | 14 |
| VEGFR1 | 21 |
| VEGFR2 | 21 |
| VEGFR3 | 12 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound against recombinant FGFR and VEGFR family kinases. Data sourced from preclinical pharmacology studies. aacrjournals.orgaacrjournals.org
Lead Optimization and Design Strategies for Next-Generation Inhibitors
The lead optimization process for this compound was strategically focused on addressing the clinical challenge of therapeutic resistance. nih.gov The design rationale was to develop a single agent that could preemptively counteract the compensatory signaling that occurs between the FGFR and VEGFR pathways in tumors. researchgate.netnih.gov Many pan-kinase inhibitors have predominant activity towards the VEGFR family, which can mask their effects on FGFR, while highly selective FGFR inhibitors may not address angiogenesis sufficiently. aacrjournals.org The goal for this compound was to create a selective, dual inhibitor with balanced potency, representing a targeted approach to simultaneously block tumor cell proliferation and angiogenesis. aacrjournals.orgresearchgate.net
Looking toward the future, the design of next-generation inhibitors faces several challenges, including the emergence of acquired resistance mutations in the target kinases. news-medical.net For the FGFR family, high structural similarity among the different receptors makes designing highly selective inhibitors difficult, and pan-FGFR inhibition can lead to toxicities such as hyperphosphatemia due to FGFR1 inhibition. news-medical.net
Synthetic Methodologies and Process Development for Preclinical Compound Production
The specific chemical synthesis route for this compound is proprietary and has been detailed in the patent document WO 2013/053983, filed by Aurigene Discovery Technologies and Orion Corporation. aacrjournals.org The published scientific literature on this compound confirms that the compound used in preclinical studies was synthesized according to the processes described in this patent. aacrjournals.org
While the step-by-step synthetic scheme is not publicly available in peer-reviewed journals, it is known that this compound is a sulfonamide-containing tyrosine kinase inhibitor. researchgate.netresearchgate.net The development of a robust and scalable synthesis process is a critical component of preclinical development, ensuring the production of a high-purity compound for in vitro and in vivo testing. This process involves optimizing reaction conditions, purification methods, and salt formation to produce a stable and consistent drug substance suitable for formulation development and subsequent clinical trials. nih.govucl.ac.uk
Development and Evaluation of this compound Analogs and Derivatives
The publicly available scientific literature primarily focuses on the preclinical and clinical characterization of this compound itself, with limited specific information on the development and evaluation of its direct analogs and derivatives. aacrjournals.orgnih.govnih.gov In typical drug discovery programs, the development of analogs is a continuous process aimed at further refining the properties of a lead compound.
The goals for developing this compound analogs would likely include:
Overcoming Acquired Resistance: Designing derivatives that can effectively inhibit FGFR or VEGFR kinases that have developed mutations rendering them insensitive to the parent compound. nih.gov
Improving Selectivity: Further refining the structure to enhance selectivity for the target kinases and reduce interaction with the few off-target kinases identified in broad-panel screens, potentially leading to an improved therapeutic window.
Enhancing Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which could lead to more favorable dosing schedules or better tissue penetration.
Exploring Alternative Scaffolds: Investigating different core structures that maintain the desired dual-inhibitory profile but may offer novel intellectual property or improved synthetic accessibility.
The evaluation of such analogs would involve the same rigorous preclinical testing applied to this compound, including biochemical and cellular assays to confirm potency and selectivity, followed by in vivo studies in relevant tumor models to assess efficacy. aacrjournals.orgnih.gov
Preclinical Pharmacokinetic Studies of Odm 203
Absorption and Distribution Profiles in Preclinical Species (e.g., Rat and Dog Models)
Detailed public data on the specific absorption and distribution profiles of ODM-203 in preclinical species like rats and dogs are limited. However, the objectives of such studies are to characterize the rate and extent of absorption following administration, as well as the pattern of distribution throughout the body's tissues and organs.
Typically, absorption studies in rat and dog models would involve administering this compound through various routes, including oral and intravenous, to determine its bioavailability. Key parameters measured would include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Distribution studies would aim to identify the tissues and organs where this compound preferentially accumulates. This is often achieved using radiolabeled compounds in whole-body autoradiography studies or by direct measurement of the compound's concentration in various tissues at different time points after administration. Understanding the tissue distribution is critical for identifying potential target organs for efficacy and toxicity.
Metabolic Fate and Biotransformation Pathways Characterization in Preclinical Models
The characterization of the metabolic fate and biotransformation pathways of this compound in preclinical models is essential to understand how the drug is chemically altered in the body. Publicly available research does not provide specific details on the metabolic pathways of this compound.
In general, such studies in rats and dogs would involve the identification and quantification of metabolites in plasma, urine, and feces. In vitro systems, such as liver microsomes and hepatocytes from these species, are often used to elucidate the primary enzymes responsible for metabolism, for instance, cytochrome P450 (CYP) isoenzymes. The goal is to create a metabolic map of the compound, which helps in understanding its clearance mechanisms and potential for drug-drug interactions. Identifying major metabolites is also crucial, as they may possess their own pharmacological or toxicological activity.
Excretion Routes and Clearance Mechanisms in Preclinical Models
Comprehensive data on the excretion routes and clearance mechanisms of this compound from preclinical models have not been detailed in publicly accessible literature. The primary objective of these studies is to determine the pathways by which the compound and its metabolites are eliminated from the body.
Typically, mass balance studies are conducted in preclinical species, often using a radiolabeled version of the drug, to quantify the proportion of the administered dose that is excreted in urine and feces. This helps to identify the major routes of elimination. Further investigations would characterize the role of renal (kidney) and hepatic (liver) clearance. Key parameters such as the elimination half-life (t½) and total body clearance (CL) are determined to understand how quickly the drug is removed from the systemic circulation.
Preclinical Formulation Development for Optimal In Vivo Study Outcomes
The development of a suitable formulation for preclinical in vivo studies is a critical step, particularly for compounds with challenging physicochemical properties. This compound is described as a practically insoluble compound, which presents significant challenges for achieving adequate exposure in animal models. researchgate.net
To address this, a key objective in the preclinical development of this compound was to stabilize a non-clinical suspension for use in toxicological studies. researchgate.net Research focused on developing a formulation that could prevent the disproportionation of the hydrochloride salt of this compound. researchgate.net
Several approaches were investigated to create a stable suspension. One such formulation was a 5 mg/mL aqueous suspension. researchgate.net To enhance the stability and bioavailability of this suspension, various excipients were included. A polymer was used as a precipitation inhibitor to maintain a state of prolonged supersaturation, while a surfactant was included to improve wettability and dissolution. researchgate.net
Strategies to stabilize the formulation included adjusting the pH and using cooling to prevent the salt from converting to its less soluble free base form. researchgate.net The successful development of a stable and effective preclinical formulation is paramount for ensuring that the findings from in vivo efficacy and toxicology studies are reliable and reproducible.
Below is a table summarizing the components of a preclinical suspension formulation for this compound:
| Component | Role in Formulation |
| This compound (hydrochloride salt) | Active Pharmaceutical Ingredient |
| Water | Vehicle |
| PVP/VA (Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer) | Precipitation inhibitor |
| Tween 80 (Polysorbate 80) | Surfactant |
Biomarker Identification and Validation in Preclinical Research
Identification of Predictive Biomarkers for Response to ODM-203 Efficacy in Preclinical Models
Preclinical investigations have identified genomic alterations within the FGFR signaling pathway as key predictive biomarkers for the antitumor efficacy of this compound. aacrjournals.orgnih.gov The compound has demonstrated potent antitumor activity in xenograft models that are dependent on FGFR signaling. aacrjournals.orgaacrjournals.org
The sensitivity of cancer cell lines to this compound has been directly correlated with the presence of specific genomic alterations in FGFR subtypes. aacrjournals.org For instance, in cellular proliferation assays, this compound showed inhibitory effects on cell lines with known FGFR alterations. aacrjournals.org The in vivo antitumor effects of this compound were pronounced in FGFR-dependent tumor models. aacrjournals.orgresearchgate.net Specifically, in the FGFR3-dependent RT4 bladder cancer xenograft model, treatment with this compound resulted in a significant, dose-dependent reduction in tumor growth. aacrjournals.orgresearchgate.net Similarly, in the SNU16 gastric cancer xenograft model, which is also FGFR-dependent, this compound treatment not only reduced tumor growth but also suppressed FGFR signaling within the tumors. aacrjournals.orgresearchgate.net
The antitumor activity of this compound was also observed in an angiogenic xenograft model, highlighting the dual inhibitory action of the compound on both FGFR and VEGFR pathways. aacrjournals.orgnih.gov Furthermore, this compound was shown to inhibit metastatic tumor growth in a highly angiogenesis-dependent kidney capsule syngeneic model. aacrjournals.orgresearchgate.net This suggests that tumors exhibiting a high degree of angiogenesis may also be responsive to this compound treatment.
The table below summarizes the preclinical models in which genomic alterations in the FGFR pathway predicted a response to this compound.
| Cell Line | Cancer Type | FGFR Alteration | Preclinical Model | This compound Efficacy |
| H1581 | Large-cell lung cancer | FGFR1 amplification | Cellular Proliferation Assay | Inhibition of proliferation |
| SNU16 | Gastric cancer | FGFR2 amplification | Cellular Proliferation Assay & Xenograft | Inhibition of proliferation and tumor growth |
| RT4 | Bladder cancer | FGFR3 mutation | Xenograft | Dose-dependent reduction in tumor growth |
Pharmacodynamic Biomarkers for Target Engagement and Pathway Modulation in Preclinical Settings
Pharmacodynamic biomarkers were crucial in preclinical studies to confirm that this compound engaged its intended targets, FGFR and VEGFR, and modulated their downstream signaling pathways.
In cellular assays, this compound demonstrated the ability to inhibit VEGFR-induced tube formation with a potency similar to its inhibition of proliferation in FGFR-dependent cell lines. aacrjournals.orgnih.gov This provided early evidence of its dual activity. More direct evidence of target engagement was observed in tumor models. In the SNU16 xenograft model, administration of this compound led to a marked suppression of FGFR phosphorylation. researchgate.net Furthermore, the phosphorylation of FRS2, a key downstream substrate of FGFR, was also inhibited in these tumors, confirming the modulation of the FGFR signaling cascade. researchgate.net
Interestingly, preclinical studies in a subcutaneous syngeneic model revealed that the potent antitumor activity of this compound was associated with significant immune modulation within the tumor microenvironment. aacrjournals.orgresearchgate.net This suggests a broader pathway modulation beyond direct anti-proliferative and anti-angiogenic effects. Treatment with this compound resulted in a notable decrease in the expression of the immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and natural killer (NK) cells. aacrjournals.orgresearchgate.net Concurrently, an increased activation of CD8+ T cells was observed. aacrjournals.orgresearchgate.net These findings indicate that this compound can also modulate the host immune response against the tumor.
The following table outlines the key pharmacodynamic biomarkers identified in preclinical studies of this compound.
| Biomarker | Preclinical Model | Effect of this compound | Indication |
| Phosphorylation of FGFR | SNU16 Xenograft | Suppression | Target Engagement |
| Phosphorylation of FRS2 | SNU16 Xenograft | Suppression | Pathway Modulation |
| PD-1 expression on CD8+ T cells and NK cells | Syngeneic Model | Marked Decrease | Immune Modulation |
| PD-L1 expression on CD8+ T cells and NK cells | Syngeneic Model | Marked Decrease | Immune Modulation |
| Activation of CD8+ T cells | Syngeneic Model | Increased Activation | Immune Modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
